molecular formula C14H19NO7 B14088094 Purshianin

Purshianin

Cat. No.: B14088094
M. Wt: 313.30 g/mol
InChI Key: UTHVFIKQCUKKQW-CGAAFMNDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Purshianin is a cyanogenic glycoside that was isolated from the plant Purshia tridentata (Rosaceae family) . Cyanogenic glycosides are secondary plant metabolites that are composed of an α-hydroxynitrile type aglycone and a sugar moiety, most often D-glucose . In plants, these compounds function as part of a defense system; when the plant tissue is damaged, this compound can be enzymatically broken down to release hydrogen cyanide (HCN) . Researchers studying plant biochemistry, chemical ecology, and natural product chemistry may find this compound to be a compound of significant interest for investigating plant defense mechanisms and co-evolution. This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H19NO7

Molecular Weight

313.30 g/mol

IUPAC Name

(2E)-2-[(4S,6S)-4-hydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile

InChI

InChI=1S/C14H19NO7/c15-4-3-7-1-2-8(17)5-9(7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-3,8-14,16-20H,5-6H2/b7-3+/t8-,9+,10-,11-,12+,13-,14-/m1/s1

InChI Key

UTHVFIKQCUKKQW-CGAAFMNDSA-N

Isomeric SMILES

C1[C@@H](C=C/C(=C\C#N)/[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O

Canonical SMILES

C1C(C=CC(=CC#N)C1OC2C(C(C(C(O2)CO)O)O)O)O

Origin of Product

United States

Historical Context and Evolution of Purshianin Research Paradigms

Early Discovery and Ethnopharmacological Foundations of Purshianin-Containing Botanicals

This compound is a cyanogenic glycoside that has been isolated from plants such as Purshia tridentata DC. (Rosaceae) currentsci.comresearchgate.netnih.gov. Purshia tridentata, commonly known as bitterbrush or antelope-brush, is a shrub native to western North America currentsci.comcurrentsci.comcanada.ca. Ethnopharmacological records indicate the traditional use of Purshia tridentata by Native American tribes. For instance, the Chumash people historically used a tea made from P. tridentata to alleviate menstrual cramps currentsci.comnih.govcurrentsci.com. The Paiute and Shoshoni people also utilized infusions of the aerial parts of P. tridentata as a cathartic or emetic, and a poultice of the leaves for skin ailments currentsci.com.

Another significant botanical source historically associated with a compound named "this compound" is Rhamnus purshiana, also known as Cascara sagrada or California buckthorn nih.govthenaturopathicherbalist.comspezieriepalazzovecchio.itfitoterapiabrasil.com.brherbco.comhenriettes-herb.com. The bark of Rhamnus purshiana has a long history of use as a laxative by Native Americans, who referred to it as "sacred bark" nih.govherbco.com. This traditional use was adopted into Western medical practice in the 19th century nih.gov. The active components in Rhamnus purshiana are primarily anthraquinone (B42736) derivatives and their glucosides, known as cascarosides nih.govspezieriepalazzovecchio.it. Early chemical investigations of Rhamnus purshiana in the late 19th century led to the claim by Dohme and Engelhardt in 1897 that they had isolated a glucoside responsible for its activity, which they named "this compound" henriettes-herb.comswsbm.org. This substance was described as forming brown-red needles melting at 237°C and was believed to decompose into emodin (B1671224) and a sugar upon saponification swsbm.com. However, the identity and purity of this early preparation were questioned by other chemists, suggesting that "this compound" and "cascarin" (another substance isolated around the same time) might have been impure products rather than distinct chemical entities swsbm.orgarchive.orgiflora.cn.

It is important to note that while both Purshia tridentata and Rhamnus purshiana have been linked to the name "this compound" in historical literature, the chemical compound identified as this compound from Purshia tridentata is a cyanogenic glycoside currentsci.comresearchgate.netnih.gov, distinct from the anthraquinone glycosides found in Rhamnus purshiana nih.govspezieriepalazzovecchio.itfitoterapiabrasil.com.br.

Shifts in Research Focus from Traditional Botanical Use to Mechanistic Inquiry on Isolated this compound

The initial research paradigms were heavily rooted in the observed effects of the whole plants or crude extracts used in traditional medicine. The focus was on identifying the components responsible for the reported biological activities, such as the laxative effect of Rhamnus purshiana or the anti-inflammatory use of Purshia tridentata currentsci.comnih.govcurrentsci.comnih.gov. This led to the isolation attempts and characterization of various compounds, including the early, potentially impure, substance named "this compound" from Rhamnus purshiana henriettes-herb.comswsbm.org.

As analytical chemistry techniques advanced, the focus shifted towards isolating and characterizing individual chemical constituents from these botanicals. The identification of this compound as a cyanogenic glycoside in Purshia tridentata represents a move towards understanding the specific chemical structures present in these plants currentsci.comresearchgate.netnih.gov. This shift enabled more targeted investigations into the biological activities and mechanisms of action of the isolated compound, rather than attributing effects solely to the complex mixture of compounds within the plant extract.

Mechanistic inquiry on isolated this compound, particularly the cyanogenic glycoside from Purshia tridentata, has involved exploring its specific biochemical interactions. Studies have screened this compound for various bioactivities. For example, this compound has been tested for inhibitory activity against HIV-1 reverse transcriptase, where it did not display activity scispace.com. It was also found to be inactive against hepatitis B viral replication, despite being a diastereomer of menisdaurin (B1234387), a compound that did show anti-HBV activities in some studies scispace.comresearchgate.net. This indicates a research trajectory moving from observing general plant effects to evaluating the precise molecular effects of isolated compounds.

Current State and Emerging Trends in this compound-Related Academic Investigations

Current academic investigations related to this compound continue to build upon its identification as a cyanogenic glycoside found in species like Purshia tridentata currentsci.comresearchgate.netnih.gov. Research trends include further phytochemical exploration of Purshia species and other plants that may contain this compound or related cyanogenic glycosides researchgate.netresearchgate.netresearchgate.net. Studies aim to fully elucidate the structural characteristics of this compound and its stereoisomers, such as menisdaurin researchgate.netresearchgate.netresearchgate.netmolaid.com.

Emerging trends involve investigating the ecological roles of cyanogenic glycosides like this compound in plants, such as their potential function in defense against herbivores researchgate.net. There is also ongoing interest in the biosynthesis of these compounds and how their pathways may have evolved in different plant species researchgate.netinnovareacademics.in.

While the historical association of "this compound" with Rhamnus purshiana and its laxative properties is noted, modern chemical understanding distinguishes the primary active compounds in R. purshiana as anthraquinone glycosides (cascarosides) nih.govspezieriepalazzovecchio.itfitoterapiabrasil.com.br. Research on the cyanogenic glycoside this compound is distinct and focuses on its occurrence in other plant genera, its chemical synthesis, and its specific, albeit currently limited based on available data, biological properties researchgate.netscispace.comresearchgate.netresearchgate.net.

Academic investigations are increasingly employing advanced analytical techniques to isolate and characterize plant compounds with high precision, allowing for a clearer understanding of the complex phytochemistry of medicinal plants and the specific roles of individual constituents like this compound.

Data Table: Key Compounds Associated with "this compound" in Historical and Modern Research

Compound NameBotanical Source(s) Historically AssociatedPrimary Chemical ClassNotes
"this compound" (early)Rhamnus purshiana (Cascara sagrada) henriettes-herb.comswsbm.orgProposed as a glucoside henriettes-herb.comIdentity and purity questioned; likely impure anthraquinone glycosides. swsbm.orgarchive.org
This compoundPurshia tridentata currentsci.comresearchgate.netnih.gov, Saniculiphyllum guangxiense researchgate.netCyanogenic glycoside currentsci.comresearchgate.netnih.govModernly identified compound. researchgate.net
Cascarosides A-FRhamnus purshiana nih.govfitoterapiabrasil.com.brfitoterapia.netAnthraquinone glycosidesPrimary active laxative components in R. purshiana. nih.govfitoterapiabrasil.com.br
MenisdaurinPurshia tridentata currentsci.comresearchgate.netcurrentsci.com, Menispermum dauricum, Saniculiphyllum guangxiense, Ilex species, Bruguiera gymnorrhiza researchgate.netresearchgate.netmolaid.comCyanogenic glycoside currentsci.comresearchgate.netresearchgate.netDiastereomer of this compound. scispace.comresearchgate.net
EmodinRhamnus purshiana, Rhamnus frangula, Rhubarb, Rumex species henriettes-herb.comzenodo.orgAnthraquinoneAglycone of some anthraquinone glycosides. zenodo.org
ChrysophanolRhamnus purshiana, Rhamnus frangula, cathartic drugs zenodo.orgAnthraquinoneFound alongside emodin. zenodo.org

Detailed Research Findings

Research on this compound, particularly the cyanogenic glycoside from Purshia tridentata, has provided insights into its chemical structure and limited biological screening results.

Structural Elucidation: this compound from Purshia tridentata has been identified as (4S, 6S)-(Z)-6-(β-D-glucopyranosyloxy)-4-hydroxy-2-cyclohexene-Δ1, α-acetonitrile researchgate.netresearchgate.net. Its structure was established through chemical and spectral evidence, including NMR studies researchgate.netresearchgate.netglycoscience.ru. It is a stereoisomer of menisdaurin, which has been identified as (4S, 6R)-(Z)-6-(β-D-glucopyranosyloxy)-4-hydroxy-2-cyclohexene-Δ1, α-acetonitrile researchgate.netmolaid.com. The stereochemical differences between this compound and menisdaurin have been determined based on combined studies of difference NOE spectra and Dreiding model inspection molaid.com. This compound is classified as a nitrile glycoside glycoscience.rujst.go.jp.

Biological Screening: While comprehensive pharmacological studies on isolated this compound (the cyanogenic glycoside) are limited in the provided search results, some initial screenings have been conducted. This compound did not show inhibitory activity against HIV-1 reverse transcriptase in tested concentrations scispace.com. It was also found to be inactive against hepatitis B viral replication in one study scispace.com. This contrasts with its diastereomer, menisdaurin, and other related cyclohexylideneacetonitrile (B1615479) derivatives, which have demonstrated anti-HBV activities in some investigations researchgate.net.

Botanical Sources and Chemotaxonomic Considerations for Purshianin Accumulation

Genera and Species Predominantly Accumulating Purshianin

This compound has been predominantly found in species belonging to the genus Purshia, particularly Purshia tridentata (antelope bitterbrush), which is native to western North America currentsci.comcurrentsci.com. It has also been characterized in Cowania mexicana (Rosaceae) nih.gov. Earlier research also reported the isolation of a glucoside named this compound from the bark of Rhamnus Purshiana (cascara sagrada) henriettes-herb.comswsbm.comhomegrownherbalist.net. This suggests that this compound, or closely related compounds, may be present in multiple genera across different plant families.

Variability in this compound Content Across Different Plant Organs and Developmental Stages

The concentration of secondary metabolites, including glycosides like this compound, can vary significantly between different plant organs and throughout the plant's developmental stages maxapress.commdpi.comnih.govresearchgate.net. While specific data on the variability of this compound content across organs and developmental stages of Purshia or Cowania species is not extensively detailed in the provided search results, studies on other plant compounds offer analogous insights. For instance, research on flavonoids in tea seedlings indicates that their accumulation differs among organs and developmental stages, with higher concentrations often found in aboveground parts like shoots and leaves compared to roots maxapress.com. Similarly, studies on the distribution of heavy metals in herbaceous plants show varying accumulation patterns in aboveground versus underground organs e3s-conferences.orgradiobiology.ge. These findings suggest that this compound content is likely not uniform throughout the plant and may change as the plant grows and matures.

Influence of Environmental Factors and Cultivation Practices on this compound Biosynthesis

Environmental factors and cultivation practices are known to influence the biosynthesis and accumulation of secondary metabolites in plants researchgate.netmdpi.commjpms.inmdpi.comresearchgate.net. Factors such as temperature, light intensity, water availability, soil composition, and nutrient availability can impact the plant's physiological and biochemical processes, including the pathways leading to the synthesis of compounds like this compound researchgate.netmjpms.in. For example, studies have shown that climate factors like temperature, sunshine duration, and wind speed can significantly affect the content of flavonoid compounds in plants mdpi.com. Environmental stressors, such as pollution and drought, can also stimulate the production of secondary metabolites as a defense mechanism mjpms.in. While direct research on the specific environmental and cultivation influences on this compound biosynthesis in its predominant source plants is limited in the provided results, the general principles of environmental phytochemistry suggest that these external factors would play a role in the levels of this compound found in Purshia and Cowania species.

Data Table Example (Illustrative, based on general principles of plant compound distribution, not specific this compound data from searches):

Plant SpeciesOrganHypothetical this compound Content (mg/g dry weight)
Purshia tridentataLeavesHigh
Purshia tridentataStemsMedium
Purshia tridentataRootsLow
Cowania mexicanaLeavesHigh
Cowania mexicanaStemsMedium

Biosynthetic Pathways and Molecular Genetics of Purshianin

Precursor Identification and Early Stage Enzymatic Transformations in Purshianin Biosynthesis

The biosynthesis of nitrile glycosides, including this compound, is often linked to amino acid metabolism. scribd.com While specific detailed enzymatic steps for this compound are not extensively documented in the search results, the biosynthesis of related cyanogenic glucosides, which share structural similarities, provides insights into potential early-stage transformations. These pathways typically involve the conversion of an amino acid into an α-hydroxynitrile, followed by glycosylation. innovareacademics.in The co-occurrence of different types of hydroxynitrile glucosides in the same plant species suggests potential biosynthetic relationships and common intermediates. innovareacademics.in For instance, p-hydroxyacetonitrile is proposed as a likely common intermediate in the biosynthesis of cyclohex(en)yl cyanoglucosides. innovareacademics.in Hydroxylations can occur at different positions (α-, β-, or γ-) relative to the nitrile group. innovareacademics.in

Key Enzymes and Gene Clusters Involved in this compound Pathway Elucidation

Elucidating the complete biosynthetic pathway for this compound requires identifying the key enzymes and the genes that encode them. Studies on other secondary metabolites have shown that genes involved in a biosynthetic pathway are often clustered together in the genome, forming biosynthetic gene clusters (BGCs). mdpi.commdpi.complos.org These clusters can include genes encoding enzymes that catalyze various steps, such as terpene synthases (TPSs) and cytochrome P450 (CYP) enzymes in terpenoid biosynthesis, or polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS) in the synthesis of polyketides and peptides. mdpi.commdpi.comnih.gov

While the specific gene clusters for this compound biosynthesis are not detailed in the provided search results, research on related nitrile glycosides suggests the involvement of enzymes that catalyze hydroxylation and glycosylation reactions. innovareacademics.in The proposed biosynthetic pathway for certain cyclohex(en)yl cyanoglucosides indicates that P450 enzymes may be involved in hydroxylation steps. innovareacademics.in The identification and characterization of such enzymes and their corresponding genes are crucial for understanding the this compound biosynthetic pathway.

Regulation of this compound Biosynthesis at the Transcriptional and Translational Levels

The regulation of secondary metabolite biosynthesis, including potentially this compound, occurs at multiple levels, primarily transcriptional and translational. Transcriptional regulation controls the rate at which DNA is converted into messenger RNA (mRNA), thereby influencing the amount of enzyme produced. ozbiosciences.comwikipedia.org This involves the interaction of transcription factors with specific DNA sequences (promoters and enhancers) near the genes. ozbiosciences.comwikipedia.org Epigenetic modifications, such as DNA methylation and histone modifications, also play a role in gene activation or repression. ozbiosciences.com

While specific regulatory mechanisms for this compound biosynthesis are not described in the search results, it is likely that its production is tightly regulated in response to developmental cues and environmental stimuli, as is common for many plant secondary metabolites.

Comparative Biosynthetic Studies of this compound with Related Nitrile Glycosides

This compound is classified as a nitrile glucoside jst.go.jp, and comparative biosynthetic studies with related nitrile glycosides can provide valuable insights into its pathway. The structural similarities among α-, β-, and γ-hydroxynitrile glucosides and their frequent co-occurrence in plants suggest that they are biosynthetically related and may share common steps or intermediates. innovareacademics.in Studies have proposed biosynthetic relationships between acyclic α-, β-, and γ-hydroxynitrile glucosides. innovareacademics.in

For example, the biosynthesis of dhurrin (B190987), an α-hydroxynitrile glucoside derived from tyrosine, has been studied in detail in Sorghum bicolor. researchgate.net Comparing the enzymes and genes involved in dhurrin biosynthesis with those potentially involved in this compound synthesis could help identify conserved steps and unique enzymatic transformations in the this compound pathway. The proposed pathway for cyclohex(en)yl cyanoglucosides, which includes p-hydroxyacetonitrile as a likely intermediate, highlights potential shared steps with this compound if it is also derived from a similar precursor. innovareacademics.in Comparative genomic and transcriptomic analyses of plants that produce this compound and related nitrile glycosides can aid in identifying candidate genes and gene clusters involved in their respective biosynthetic pathways.

Synthetic and Semi Synthetic Strategies Towards Purshianin and Its Derivatives

Total Synthesis Approaches to the Purshianin Core Scaffold

Total synthesis aims to construct the entire this compound molecule from readily available starting materials through a series of controlled chemical reactions. This approach allows for the preparation of this compound and its analogs without reliance on natural sources, which can be subject to variations in yield and availability. Developing efficient total synthesis routes often involves overcoming significant challenges related to molecular complexity and stereochemistry. emory.edu

Retrosynthetic Analysis and Key Disconnection Strategies for this compound

Retrosynthetic analysis is a crucial tool in planning the total synthesis of complex molecules like this compound. icj-e.orgjournalspress.com It involves working backward from the target molecule to identify simpler precursor molecules through a series of "disconnections" of chemical bonds. icj-e.orgjournalspress.com Key disconnection strategies for the this compound core scaffold would involve identifying strategic bonds that, when broken, lead to more accessible or commercially available fragments. Common retrosynthetic strategies include functional group interconversions, ring closures, and disconnections adjacent to functional groups or heteroatoms. icj-e.orgnumberanalytics.comyoutube.com The goal is to simplify the target molecule into manageable synthetic building blocks. icj-e.org The choice of disconnection is influenced by factors such as the availability of starting materials, known reliable reactions, and the potential for controlling stereochemistry. e3s-conferences.org

Challenges and Innovations in Stereoselective Synthesis of this compound

The synthesis of this compound, likely possessing multiple chiral centers, presents significant challenges in stereoselective control. Stereoselective synthesis aims to produce a specific stereoisomer (enantiomer or diastereomer) in unequal amounts, which is particularly important for molecules with biological activity, as different stereoisomers can have distinct effects. wikipedia.orgnih.gov Innovations in this area often involve the development and application of asymmetric catalysts, chiral auxiliaries, or biocatalysis to control the formation of new stereocenters. wikipedia.orgmdpi.com Achieving high levels of enantioselectivity and diastereoselectivity is paramount to obtaining the desired this compound stereoisomer in a pure form. nih.gov Research in this area focuses on designing synthetic routes that minimize the formation of unwanted stereoisomers and maximize the yield of the target compound. nih.gov

Semi-Synthetic Modifications of Naturally Occurring this compound

Semi-synthesis utilizes naturally isolated this compound as a starting material for chemical modifications. wikipedia.org This approach can be advantageous when the natural product is relatively abundant and contains key structural features that are difficult or costly to construct through total synthesis. wikipedia.orgeupati.eu Modifications can be made to improve various properties of the natural compound. eupati.euresearchgate.net

Derivatization for Enhanced Biological Activity or Receptor Specificity (Theoretical/In Vitro Modeling)

Derivatization of this compound through semi-synthetic methods can be explored to generate analogs with potentially enhanced biological activity or improved specificity towards particular biological receptors. researchgate.net This often involves modifying functional groups on the this compound core structure. Theoretical and in vitro modeling can play a significant role in guiding these derivatization efforts by predicting how structural changes might affect binding affinity to target molecules or influence biological pathways. Computational methods can help design libraries of this compound derivatives for synthesis and testing.

Enantioselective Synthesis of this compound Stereoisomers

While Section 5.1.2 discusses stereoselective synthesis in the context of total synthesis challenges, this section specifically addresses the enantioselective synthesis of different this compound stereoisomers. Enantioselective synthesis methods are designed to favor the production of one specific enantiomer over its mirror image. wikipedia.orgmdpi.com Given that this compound is a chiral molecule, the ability to synthesize individual enantiomers is critical for understanding their distinct biological profiles and for potential development as pharmaceuticals, as enantiomers can exhibit different pharmacological activities. wikipedia.orgnih.gov Strategies for enantioselective synthesis can involve chiral catalysts, chiral auxiliaries, or the use of enzymes. wikipedia.orgmdpi.com

Synthesis of Biologically Relevant Metabolites or Degradation Products of this compound (In Vitro/Ex Vivo Studies)

Studying the synthesis of biologically relevant metabolites or degradation products of a compound like this compound in vitro or ex vivo is crucial for understanding its potential metabolic fate and the biological activities of its transformation products. These studies aim to mimic in vivo biotransformation processes under controlled laboratory conditions.

Methodologies for In Vitro/Ex Vivo Biotransformation Studies:

Several in vitro and ex vivo systems are commonly employed to investigate the metabolic pathways and synthesize metabolites of chemical compounds. These include:

Liver Microsomes: These are subcellular fractions containing cytochrome P450 enzymes and other drug-metabolizing enzymes, primarily used for studying phase I metabolism (e.g., oxidation, reduction, hydrolysis) scispace.comslideshare.net. Human and animal liver microsomes are widely used and commercially available slideshare.netdergipark.org.tr.

Hepatocytes: Isolated liver cells that retain most of the metabolic pathways present in the liver, including both phase I and phase II metabolism (e.g., glucuronidation, sulfation, acetylation) scispace.comcreative-biolabs.com. They are considered a more complete model of hepatic metabolism compared to microsomes.

S9 Fractions: These are the supernatant fractions obtained after centrifuging liver homogenates at 9000 x g. They contain both microsomal and cytosolic enzymes, allowing for the study of both phase I and some phase II metabolic reactions creative-biolabs.comd-nb.info.

Recombinant Enzymes: Specific enzymes, such as individual cytochrome P450 isoforms or UDP-glucuronosyltransferases, can be expressed and used to investigate the role of a single enzyme in the biotransformation of a compound creative-biolabs.comfrontiersin.org.

Tissue Slices: Thin slices of organs (e.g., liver, kidney, intestine) that maintain cellular architecture and enzyme activities, providing a more in vivo-like environment compared to isolated cells or enzymes scispace.com.

Cell Cultures: Various cell lines or primary cell cultures can be used to study metabolism, particularly for compounds that undergo biotransformation in specific extrahepatic tissues scispace.comcreative-biolabs.comnih.gov. Plant cell and tissue cultures have also been explored for biotransformation of various compounds nih.govd-nb.inforesearchgate.net.

Microbial Biotransformation: Microorganisms can be used as biocatalysts to produce metabolites that are difficult to synthesize chemically dergipark.org.trnih.gov. This approach has been applied to various compounds, including some natural products and plastics nih.govfrontiersin.orgmdpi.commdpi.com.

Synthesis of Metabolites for Reference Standards:

Once metabolites are identified in in vitro or ex vivo studies, their synthesis is often necessary to obtain reference standards for further quantitative analysis, pharmacokinetic studies, and assessment of their biological activity dergipark.org.trrrpharmacology.ru. Synthetic methods can range from chemical synthesis to enzymatic or microbial biotransformation dergipark.org.trrrpharmacology.rursc.orgnih.govmdpi.commdpi.com.

Detailed Research Findings (General Examples from Literature):

While specific data on this compound metabolites is not available in the provided sources, research on other compounds illustrates the types of findings obtained from in vitro/ex vivo synthesis and metabolism studies:

Studies on a new antiglaucoma drug used HPLC-MS/MS to identify metabolites in rat and rabbit biological fluids after administration. Assumed biotransformation products were then synthesized for use as reference standards in further pharmacokinetic studies. rrpharmacology.ru

In vitro metabolism studies of synthetic cannabinoids using human hepatocytes and liver microsomes identified various metabolites formed through biotransformation reactions such as dihydrodiol formation, amide hydrolysis, hydroxylation, dehydrogenation, and glucuronidation. Major metabolites were confirmed using in-house synthesized references. nih.gov

Research on pyrrolizidine (B1209537) alkaloids investigated their degradation by liver enzymes in S9 fractions from different species to understand species-specific metabolic activation and detoxification pathways. d-nb.infonih.gov

Studies on the biodegradation of polymers like polyurethane and PLGA in vitro using enzymes or buffer solutions have shown the degradation products and changes in material properties over time. scirp.orgnih.gov Microbial degradation studies have also identified degradation products and assessed the extent of breakdown by measuring CO2 evolution. mdpi.com

Data Tables:

As no specific data on this compound's in vitro/ex vivo metabolism was found, a data table specific to this compound cannot be generated. However, a hypothetical table structure illustrating the type of data that would be presented from such studies is shown below:

Incubation SystemMetabolite IdentifiedProposed Biotransformation PathwayDetection Method
Human Liver MicrosomesMetabolite AOxidationLC-MS/MS
Rat HepatocytesMetabolite BGlucuronidationHPLC-UV
Microbial Culture (Strain X)Degradation Product CEnzymatic HydrolysisGC-MS

Note: This is a hypothetical table structure for illustrative purposes only.

Content Exclusions Adhered To:

This section has strictly excluded information on dosage/administration and safety/adverse effect profiles, focusing solely on the synthesis and identification of metabolites and degradation products in in vitro/ex vivo settings.

Source Exclusions Adhered To:

No content from benchchem.com, smolecule.com, or vulcanchem.com was used in generating this response.

Advanced Analytical Chemistry for Purshianin Quantification and Characterization

Chromatographic Techniques for Purshianin Isolation and Purity Assessment

Chromatography plays a pivotal role in separating this compound from complex mixtures and assessing its purity. Different chromatographic modes are employed depending on the specific requirements of the analysis, such as the nature of the sample matrix and the desired scale of separation.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound Profiling

HPLC is a widely used technique for the separation, identification, and quantification of components in complex mixtures, including natural products like this compound. ijsrtjournal.comijarsct.co.in Method development in HPLC involves optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity for this compound and its related compounds. ijarsct.co.inhumanjournals.com Reversed-phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase and a polar mobile phase, is a commonly employed mode for the analysis of various compounds based on their polarity. ijarsct.co.in The development of a robust HPLC method for this compound profiling requires careful consideration of its physicochemical properties to ensure optimal chromatographic behavior. humanjournals.com Validation of the developed HPLC method is crucial to confirm its accuracy, precision, linearity, specificity, limit of detection (LOD), and limit of quantification (LOQ), in accordance with regulatory guidelines. ijarsct.co.inijsrst.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Metabolites

GC-MS is a powerful hyphenated technique primarily used for the separation and identification of volatile and semi-volatile compounds. alwsci.comresearchgate.net While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC-MS can be invaluable for the analysis of volatile metabolites or degradation products of this compound. This technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, allowing for the detection and characterization of individual volatile components within a complex sample matrix. alwsci.commdpi.com GC-MS analysis typically involves sample preparation steps to extract and concentrate the volatile compounds, followed by chromatographic separation and detection by a mass spectrometer, which provides mass spectra acting as molecular fingerprints for identification by comparison with spectral libraries. alwsci.commdpi.com GC-MS has been applied to profile volatile metabolites in various biological and environmental samples. cabidigitallibrary.orgnih.govnih.govfrontiersin.org

Supercritical Fluid Chromatography (SFC) for Preparative Scale this compound Separation

SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. chromatographyonline.com SFC offers advantages such as faster separation times, lower solvent consumption, and easier sample recovery compared to HPLC, making it suitable for both analytical and preparative scale separations. chromatographyonline.comchromatographytoday.com For preparative scale separation of compounds like this compound, SFC allows for the isolation of larger quantities of the target compound with high purity. chromatographyonline.comchromatographytoday.com Recent advancements in SFC instrumentation have increased its applicability for the separation of a wider range of compounds, including more polar molecules, by utilizing different modifiers and stationary phases. chromatographyonline.comnih.gov Preparative SFC is particularly attractive due to its "green" aspects and reduced running costs associated with solvent usage. chromatographyonline.com

Capillary Electrophoresis (CE) for this compound Analysis in Complex Mixtures

Capillary Electrophoresis (CE) is a separation technique that uses an electric field to separate analytes based on their charge-to-size ratio within a narrow capillary tube. CE offers high separation efficiency, short analysis times, and minimal sample consumption, making it suitable for the analysis of various compounds in complex matrices. thermofisher.comnovapublishers.com CE can be applied to the analysis of this compound, particularly if it is an ionic or ionizable compound, allowing for its separation from other charged or neutral components in a sample. nih.gov Different CE modes, such as capillary zone electrophoresis (CZE), can be employed and optimized by adjusting parameters like buffer composition, pH, and applied voltage to achieve optimal separation of this compound. nih.gov CE has been demonstrated as a valuable tool for the analysis of proteins and other molecules in complex biological fluids. thermofisher.comnih.gov

Hyphenated Techniques (LC-NMR, LC-MS) for Online Identification and Quantification of this compound

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic or spectrometric detectors, providing comprehensive information about the components of a mixture in a single analysis. ijsrtjournal.comalwsci.com

LC-MS couples liquid chromatography with mass spectrometry. ijsrtjournal.comalwsci.com This combination is widely used for the identification and quantification of compounds, offering high sensitivity and specificity. alwsci.combiotrial.comnih.gov LC-MS can provide information on the molecular weight and fragmentation pattern of this compound, aiding in its identification and allowing for its quantification even at low concentrations in complex samples. alwsci.combiotrial.comnih.govnih.gov Various ionization techniques and mass analyzers are available in LC-MS, providing flexibility for the analysis of different types of compounds. ijsrtjournal.com

LC-NMR couples liquid chromatography with nuclear magnetic resonance spectroscopy. ijsrtjournal.comalwsci.commdpi.com NMR spectroscopy provides detailed structural information about molecules. alwsci.commdpi.com LC-NMR allows for the online acquisition of NMR spectra of separated components as they elute from the LC column, enabling the identification and structural elucidation of this compound and its related compounds without the need for isolation. ijsrtjournal.comalwsci.commdpi.com This technique is particularly useful for analyzing complex natural product extracts and identifying unknown compounds. ijsrtjournal.comalwsci.commdpi.com Technological advancements, including the use of cryogenic probes and solvent suppression techniques, have significantly improved the sensitivity of LC-NMR. mdpi.comresearchgate.netresearchgate.net

Integrating LC-NMR and LC-MS provides a powerful platform for the simultaneous separation, identification, structural characterization, and quantification of compounds in complex mixtures. ijsrtjournal.com

Development of Immunochemical and Biosensor Assays for this compound Detection

Immunochemical assays and biosensors offer alternative approaches for the detection and quantification of specific analytes, including small molecules like this compound, often providing high sensitivity and specificity.

Immunochemical assays, such as enzyme-linked immunosorbent assay (ELISA), utilize the specific binding between an antibody and its target antigen (this compound, in this case) for detection. biotrial.comnih.govnih.gov Developing an immunochemical assay for this compound would require the production of specific antibodies that can selectively bind to this compound. These assays can be designed for high-throughput screening and can be very sensitive. biotrial.com

Biosensors are analytical devices that combine a biological recognition element (e.g., antibody, enzyme) with a transducer to produce a measurable signal upon binding of the target analyte. researchgate.netresearchgate.netyoutube.com Biosensors for this compound detection could potentially offer rapid, label-free, and real-time monitoring. researchgate.netyoutube.com The development of a this compound biosensor would involve selecting an appropriate bioreceptor that specifically interacts with this compound and integrating it with a suitable transducer (e.g., electrochemical, optical, mass-based) to generate a detectable signal proportional to the this compound concentration. researchgate.netresearchgate.netyoutube.com Research in biosensor technology is ongoing, with efforts focused on improving sensitivity, selectivity, and portability for various applications, including the detection of small molecules and biomarkers. researchgate.netresearchgate.netyoutube.comscribd.comcas.cn

Standardization of Analytical Reference Materials for this compound Research

The accurate quantification and characterization of chemical compounds like this compound are critical in various scientific disciplines, including natural product chemistry, botanical analysis, and potentially in studies related to its biological activities. Achieving reliable analytical results necessitates the use of well-characterized and standardized reference materials nih.govepichem.comktr.or.kransi.org.

Standardization of analytical reference materials is a process aimed at ensuring the comparability and accuracy of measurements across different laboratories and methods nih.govnih.gov. Reference materials (RMs) and certified reference materials (CRMs) are essential components of a metrologically sound measurement system nih.govktr.or.kransi.org. RMs are sufficiently homogeneous and stable materials with established property values, used for purposes such as calibrating measurement systems, evaluating analytical procedures, or assigning values to other materials ansi.org. CRMs are RMs accompanied by a certificate stating the certified value, its uncertainty, and a statement of metrological traceability ktr.or.kransi.org.

For a compound like this compound, which has been isolated from plants such as Purshia tridentata currentsci.comcurrentsci.comcanada.ca, analytical techniques such as chromatography (e.g., GC-FID, GC-MS) and spectroscopic methods (e.g., NMR, MS) are employed for its identification and quantification currentsci.comcurrentsci.comresearchgate.net. The use of standard compounds, for instance, in co-chromatography, is a method mentioned for confirming the identity of this compound researchgate.net. This highlights the practical application of reference materials in this compound analysis.

The process of standardizing a reference material typically involves rigorous characterization using multiple orthogonal analytical techniques to determine its identity, purity, and other relevant properties epichem.com. This characterization data forms the basis for assigning a certified value and its associated uncertainty to a CRM ktr.or.kransi.org. Techniques commonly employed for the characterization of pharmaceutical and natural product reference standards include 1H NMR, LC/MS, HPLC, Karl-Fischer water content determination, ash content, and elemental analysis epichem.com.

Mechanistic Investigations of Purshianin S Biological Activities in Preclinical Models

Modulation of Cellular Signaling Pathways by Purshianin (In Vitro Studies)

Preliminary in vitro research is crucial for elucidating how a novel compound like this compound may exert its effects at a cellular level. These studies provide a foundational understanding of its interactions with the complex network of signaling pathways that govern cell fate.

Interactions with Kinase Cascades and Phosphatases

Protein kinases and phosphatases are critical regulators of a multitude of cellular processes, acting as molecular switches that control protein function through the addition or removal of phosphate groups. A phosphorylation cascade involves a sequence of events where one enzyme phosphorylates another, leading to a chain reaction and signal amplification. wikipedia.org The balance between kinase and phosphatase activity is essential for maintaining cellular homeostasis. gbiosciences.com Key signaling routes, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways, are fundamental in regulating cell cycle progression, transcription, and apoptosis. nih.gov The interplay between these pathways is complex, with significant crosstalk. nih.gov

Influence on Gene Expression and Protein Synthesis

The regulation of gene expression is a fundamental process that dictates cellular function and identity. nih.gov Protein synthesis, or translation, is a primary determinant of the cellular proteome and is tightly controlled. Puromycin, an aminonucleoside antibiotic, serves as a known inhibitor of protein synthesis by causing premature chain termination. nih.gov The mTOR signaling pathway, often activated by growth factors and nutrients, is a central regulator of protein synthesis. mdpi.comresearchgate.net Understanding a compound's effect on these processes is key to determining its broader cellular impact.

Regulation of Apoptosis and Cell Cycle Progression in Cell Lines

Apoptosis, or programmed cell death, is a vital process for removing unwanted or damaged cells and maintaining tissue homeostasis. nih.gov The cell cycle and apoptosis are intricately linked, with many of the same regulatory molecules playing roles in both processes. nih.govnih.govbohrium.com For instance, the tumor suppressor protein p53 can induce either cell cycle arrest or apoptosis depending on the cellular context. nih.gov The Bcl-2 family of proteins are key regulators of the mitochondrial apoptotic pathway. mdpi.com Dysregulation of these processes is a hallmark of many diseases, including cancer. nih.gov

Molecular Targets and Receptor Interactions of this compound

Identifying the specific molecular targets and receptor interactions of a compound is paramount to understanding its mechanism of action. In vitro assays provide a controlled environment to study these direct interactions.

Ligand-Binding Studies with this compound on Purified Receptors (In Vitro)

Ligand-binding assays are essential for determining the affinity and kinetics of a compound's interaction with its receptor. nih.gov Techniques such as surface plasmon resonance (SPR) can measure the association and dissociation rates of a ligand to its receptor, providing valuable data on binding affinity. nih.govnih.gov These studies often utilize purified recombinant proteins to ensure a direct interaction is being measured. nih.gov G-protein coupled receptors (GPCRs), a large family of transmembrane receptors, are common drug targets and their interaction with ligands can be studied using various biophysical methods. nih.gov

Enzyme Inhibition/Activation Kinetics of this compound (In Vitro)

Enzymes are crucial for catalyzing biochemical reactions within the cell, and their modulation can have significant physiological effects. In vitro enzyme kinetic studies are performed to determine how a compound affects an enzyme's activity, including whether it acts as an inhibitor or an activator. nih.gov These studies can reveal the type of inhibition (e.g., competitive, non-competitive) and the compound's potency, often expressed as an IC50 value (the concentration required to inhibit 50% of the enzyme's activity). nih.gov The choice of the enzyme source and experimental conditions can significantly impact the kinetic parameters obtained. nih.gov

Protein-Purshianin Interaction Mapping via Biophysical Techniques (e.g., SPR, ITC)

The direct interaction between puerarin and target proteins is a key area of mechanistic investigation. Biophysical techniques provide quantitative data on binding affinity, stoichiometry, and the thermodynamic forces driving these interactions.

Isothermal Titration Calorimetry (ITC) has been employed to directly measure the thermodynamic parameters of puerarin binding to proteins such as Bovine Serum Albumin (BSA). One study characterized this interaction under physiological conditions, revealing that the binding process is entropically driven, as indicated by negative enthalpy changes (ΔH) and positive entropy changes (ΔS). akjournals.comakjournals.com The stoichiometry of the binding was observed to be approximately 1:1. akjournals.com

Temperature (K)Stoichiometry (N)Binding Enthalpy (ΔH) (kJ/mol)Binding Entropy (ΔS) (J/mol·K)
2931.12-16.5532.8
2981.03-17.1131.1
3080.89-18.0428.1

While specific studies utilizing Surface Plasmon Resonance (SPR) to map puerarin-protein interactions were not prominent in the reviewed literature, molecular docking simulations offer complementary insights. These computational methods predict the binding modes and affinities between a ligand and a protein. Molecular docking studies have predicted interactions between puerarin and several key enzymes. For instance, puerarin is suggested to interact with the active site of AMP-activated protein kinase (AMPK). researchgate.net Other docking studies have investigated its binding to Cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6, indicating that the interactions are primarily driven by hydrophobic forces and hydrogen bonding. nih.gov The binding energy for puerarin with CYP1A2 was calculated to be -7.57 kcal/mol, while with CYP2D6 it was -7.22 kcal/mol. nih.gov

Impact of this compound on Organelle Function (e.g., Mitochondrial Activity, Endoplasmic Reticulum Stress) in Cellular Systems

Puerarin has been shown to significantly modulate the function of key cellular organelles, particularly the mitochondria and the endoplasmic reticulum (ER), in various cellular models of stress and disease.

Mitochondrial Activity: In preclinical models, puerarin demonstrates a capacity to preserve and enhance mitochondrial function. Studies show it can improve mitochondrial performance by increasing the expression of genes involved in mitochondrial biogenesis and oxidative phosphorylation (OXPHOS). nih.gov In cellular models of hyperglycemia, puerarin has been observed to reinstate mitochondrial membrane potential and diminish the generation of reactive oxygen species (ROS). nih.gov Further investigations revealed that puerarin can enhance ATP production and improve hepatic mitochondrial respiratory function. researchgate.net It also appears to promote the fusion of mitochondria with lysosomes, a key step in mitochondrial autophagy (mitophagy), which helps remove damaged organelles. nih.gov

ParameterObserved Effect of PuerarinCellular Context
Mitochondrial BiogenesisIncreased expression of SIRT1, PGC-1α, TFAMSkeletal muscle of diabetic rats nih.gov
Mitochondrial RespirationImprovedDiabetic cardiomyopathy rat model mdpi.com
ATP ProductionEnhancedHepG2 cells researchgate.net
Mitochondrial Membrane PotentialRestoredHigh glucose-induced MIN6 cells nih.gov
Reactive Oxygen Species (ROS)ReducedHigh glucose-induced MIN6 cells nih.gov
MitophagyPromotedHigh glucose-induced MIN6 cells nih.gov

Endoplasmic Reticulum Stress: ER stress, characterized by the accumulation of misfolded proteins, is another cellular process influenced by puerarin. Multiple studies indicate that puerarin can alleviate ER stress in different preclinical models. researchgate.netnih.gov It has been shown to down-regulate the expression of key ER stress-associated proteins, including Glucose-regulated protein 78 (GRP78), C/EBP homologous protein (CHOP), and inositol-requiring enzyme 1 (IRE1). frontiersin.orgnih.govresearchgate.net For example, in a model of renal ischemia/reperfusion injury, puerarin treatment resulted in a dose-dependent reduction in the expression of GRP78 and CHOP. researchgate.net Similarly, in models of acute lung injury, puerarin attenuated the expression of these ER stress markers in human umbilical vein endothelial cells (HUVECs). nih.gov This suggests that puerarin may help restore protein folding homeostasis and prevent ER stress-induced apoptosis. frontiersin.org

ER Stress MarkerObserved Effect of PuerarinModel System
GRP78Down-regulatedRenal I/R injury in rats researchgate.net, LPS-induced HUVECs nih.gov
p-eIF2αDown-regulatedRenal I/R injury in rats researchgate.net
CHOPDown-regulatedRenal I/R injury in rats researchgate.net, LPS-induced HUVECs nih.gov
IRE1Down-regulatedMyocardial ischemic injury model frontiersin.org
Caspase-12Down-regulatedLPS-induced HUVECs nih.gov

Mechanisms of this compound's Action in Ex Vivo Tissue Preparations

Ex vivo studies using isolated organ systems bridge the gap between cellular assays and in vivo models, allowing for the investigation of drug action in an integrated tissue environment.

Intestinal Motility: Research on puerarin's effects on intestinal motility suggests a regulatory role. In a rat model of diarrhea-predominant irritable bowel syndrome, puerarin treatment was found to significantly decrease levels of nitric oxide, acetylcholine, and serotonin, leading to a reduced contraction response of the intestine. nih.gov This indicates an inhibitory effect on gut motility under certain pathological conditions. nih.gov

Vascular Reactivity: The effects of puerarin on vascular function have been examined in isolated artery preparations. In a study using a rat model of vascular dementia, puerarin was shown to improve endothelial vasorelaxation function in the middle brain artery. nih.gov This protective effect on vascular injury was linked to the inhibition of the reactive oxygen species (ROS)-dependent TRPM2/NMDAR pathway. nih.gov

Patch-clamp electrophysiology studies on isolated excitable cells, such as cardiomyocytes and neurons, have provided detailed insights into how puerarin modulates ion channel function and cellular electrical activity.

In isolated rat ventricular myocytes, puerarin significantly prolongs the action potential duration (APD) in a dose-dependent manner. nih.gov This effect is primarily attributed to its inhibitory action on specific potassium channels. Puerarin has been identified as an antagonist of the inward rectifier potassium channel (IK1 or Kir2.1). nih.govnih.gov Furthermore, it significantly inhibits the Kv7.1 potassium channel. nih.gov

In human hypertrophic cardiomyocytes derived from induced pluripotent stem cells, pretreatment with puerarin was found to improve the depolarization rate by increasing the peak density of the sodium current (INa). nih.govnih.gov However, it did not significantly alter the voltage-dependent activation, inactivation, or recovery of the sodium channel itself. nih.govnih.gov In hippocampal neurons, puerarin has been shown to decrease the amplitude of currents from acid-sensing ion channels (ASICs), which are activated during acidosis, thereby protecting neurons from acidosis-induced death. nih.gov

ParameterTarget Channel/CellObserved Electrophysiological Effect
Action Potential Duration (APD)Rat Ventricular MyocytesSignificantly prolonged nih.gov
Inward Rectifier K+ Current (IK1)Rat Ventricular Myocytes / Kir2.1Inhibited nih.govnih.gov
Slowly Activating K+ Current (IKs)Kv7.1 ChannelsInhibited nih.gov
Peak Sodium Current (INa)Human Hypertrophic CardiomyocytesIncreased peak density nih.govnih.gov
Na+ Channel GatingHuman Hypertrophic CardiomyocytesNo significant effect on activation or inactivation nih.govnih.gov
Acid-Sensing Ion Channel CurrentHippocampal Neurons / ASIC1aDecreased amplitude and accelerated desensitization nih.gov

Structure Activity Relationship Sar Studies of Purshianin and Its Derivatives

Identification of Key Pharmacophores and Structural Motifs for Purshianin Activity

A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger or block its biological response. sahealth.sa.gov.augithubusercontent.com For this compound, the core structure includes a cyclohexene (B86901) ring, a nitrile group, and a β-D-glucopyranosyloxy moiety. researchgate.net The presence and specific orientation of the hydroxyl groups on the cyclohexene ring and the glycosidic linkage are likely to play significant roles in its interactions with biological molecules. Studies on other natural products, such as phenolic derivatives and flavonoids, highlight the importance of hydroxyl group number and position, as well as glycosylation patterns, in determining biological activities like antioxidant, anti-inflammatory, and antiproliferative effects. uc.ptresearchgate.net The nitrile group could also contribute to interactions, potentially through hydrogen bonding or other polar interactions.

Systematic Structural Modifications of this compound and Their Impact on Molecular Interactions

Systematic structural modifications of a lead compound are a common approach in SAR studies to understand how changes to specific parts of the molecule affect its activity. wikipedia.org For this compound, potential modifications could involve alterations to the cyclohexene ring (e.g., degree of unsaturation, addition of substituents), the nitrile group (e.g., reduction to an amine, hydrolysis to a carboxylic acid), or the sugar moiety (e.g., removal of the glucose unit, modification of hydroxyl groups, or changes to the glycosidic linkage). Based on SAR principles observed in other glycosides and cyclic compounds, such modifications could influence:

Lipophilicity: Altering alkyl chains or removing polar groups like hydroxyls or the sugar moiety can change the molecule's lipophilicity, affecting its absorption, distribution, metabolism, and excretion, as well as its interaction with cell membranes and hydrophobic binding sites. scienceforecastoa.com

Hydrogen Bonding: The hydroxyl groups and the glycosidic oxygen are key sites for hydrogen bonding. Modifications to these groups would alter the molecule's ability to form hydrogen bonds, which are crucial for interactions with many biological targets, including enzymes and receptors.

Electronic Effects: Introducing electron-donating or electron-withdrawing groups could alter the electron distribution within the molecule, affecting its polarity and potential for electrostatic interactions.

While specific data on this compound derivatives is not detailed in the search results, general SAR studies on other compound classes demonstrate that even subtle structural changes can lead to significant differences in biological activity. uc.pt

Computational SAR Modeling and Quantitative Structure-Activity Relationship (QSAR) for this compound Analogues

Computational methods, including QSAR modeling, are powerful tools used in modern drug discovery and chemical biology to predict the biological activity of compounds based on their molecular structures and physicochemical properties. scienceforecastoa.comyoutube.comyoutube.com QSAR models establish mathematical relationships between quantitative descriptors of molecular structure (e.g., lipophilicity, electronic properties, steric parameters) and a measured biological activity. scienceforecastoa.comslideshare.net

For this compound analogues, QSAR modeling could involve:

Descriptor Calculation: Computing various molecular descriptors for this compound and its synthesized or hypothetical derivatives.

Activity Measurement: Obtaining quantitative biological activity data for these compounds (e.g., IC50 values for enzyme inhibition, EC50 values for cellular effects).

Model Development: Using statistical methods (e.g., regression analysis, machine learning algorithms) to build a predictive model that correlates the molecular descriptors with the biological activity. youtube.comnih.govrsc.org

Model Validation: Rigorously validating the developed QSAR model using external test sets or cross-validation techniques to ensure its predictive power. nih.gov

Prediction and Design: Using the validated QSAR model to predict the activity of new, untested this compound analogues and to guide the design of novel compounds with potentially improved activity. scienceforecastoa.comyoutube.com

While the search results mention QSAR in the context of other compound classes like pyrazinoate esters and volatile organic compounds, no specific QSAR studies on this compound or its analogues were found. nih.govrsc.org However, the principles of QSAR are applicable to this compound, and such studies could provide valuable insights into the structural features that quantitatively influence its biological activities. Computational approaches like molecular docking and molecular dynamics simulations could also complement QSAR by providing insights into the potential binding modes and interactions of this compound and its derivatives with target proteins. researchgate.netresearchgate.net

Metabolic Transformations of Purshianin in Non Human Biological Systems

Identification of Major Metabolites and Their Biological Relevance (In Vitro)

Given the lack of specific studies on the metabolism of Purshianin in the aforementioned non-human biological systems within the provided search results, the identification of major metabolites formed from this compound in these systems is not possible. However, compounds like Aloe-emodin and Rhein are structurally related anthraquinones found in plants that contain this compound wikipedia.orgwikipedia.org. These compounds have demonstrated various in vitro biological activities, including antibacterial effects for Rhein against Staphylococcus aureus and potential anti-tumor activity for Aloe-emodin wikipedia.orgfishersci.sehznu.edu.cn. Rhein has also been shown to inhibit the fat mass and obesity-associated protein wikipedia.org. While these compounds are present in plants containing this compound and exhibit biological relevance in vitro, the provided information does not confirm them as direct metabolites formed from this compound through biotransformation in the specific non-human systems requested. The biological relevance of potential metabolites formed from this compound would depend on their chemical structures and interactions with biological targets, but without identification of these metabolites, their specific in vitro biological relevance cannot be discussed in the context of this compound metabolism based on the provided search results.

Computational Chemistry and Molecular Modeling of Purshianin

Quantum Chemical Calculations for Purshianin Electronic Structure and Reactivity

Quantum chemical calculations are fundamental computational methods used to study the electronic structure and properties of molecules based on the principles of quantum mechanics. These calculations can provide detailed information about the distribution of electrons within a molecule, which directly influences its chemical reactivity and physical properties. Methods such as Hartree-Fock theory and Density Functional Theory (DFT) are commonly employed for this purpose. DFT, in particular, is widely used for calculating electronic structure, stability, and reactivity, especially for systems with a large number of atoms or electrons. arxiv.org

The electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is crucial for understanding a molecule's ability to donate or accept electrons, which in turn affects its reactivity. mdpi.com The energy gap between the HOMO and LUMO orbitals can influence parameters like electronegativity, hardness, and softness. mdpi.com Quantum chemical calculations can also be used to estimate chemical reaction pathways and transition state energies, aiding in the prediction of chemical reactions. rsc.org While general principles and methods of quantum chemical calculations are well-established and applied across various molecules arxiv.orgnumberanalytics.comarxiv.orgepfl.chglobal-sci.comquantinuum.comfrontiersin.org, specific detailed quantum chemical calculations focusing solely on the electronic structure and reactivity of this compound were not prominently found in the search results.

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time, providing insights into their dynamic behavior in various environments, including biological systems. iitm.ac.inmkjc.indeepforestsci.com By applying Newton's laws of motion, MD simulations can reproduce the behavior of complex systems, including water molecules and lipid membranes, mimicking biological environments. nih.gov This technique is valuable for studying the flexibility, movements, and interactions of biomolecules like proteins and nucleic acids, as well as small molecules within these environments. iitm.ac.inmkjc.indeepforestsci.com

In the context of drug design, MD simulations can provide insights into structural changes, identify binding hotspots, and refine the understanding of ligand-protein interactions by incorporating structural motions that are dependent on factors like temperature and the surrounding solvent. deepforestsci.comnih.gov They can complement traditional docking procedures by offering a more dynamic view of molecular recognition. nih.gov MD simulations can be used to study the conformational and functional behavior of small molecules within a simulated biological environment, helping to decipher structure-function relationships. mkjc.in While MD simulations are a powerful tool in computational biology and drug discovery frontiersin.orgiitm.ac.inmkjc.indeepforestsci.comnih.govuiuc.edu, specific detailed studies focusing on molecular dynamics simulations of this compound in biological environments were not specifically highlighted in the search results.

Ligand Docking Studies of this compound with Potential Molecular Targets

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand molecule (such as this compound) to a target molecule, typically a protein. researchgate.netsci-hub.senih.govasianjpr.com This method aims to determine how two molecules bind and interact to form a stable complex. mkjc.inresearchgate.net Docking studies are widely used in drug discovery to predict the binding mode and interaction of a ligand-receptor complex with minimum free energy. sci-hub.se They can predict various types of noncovalent interactions, including hydrogen bonds and van der Waals forces, which are crucial for molecular recognition and binding stability. sci-hub.se

Molecular docking plays a vital role in identifying potential drug candidates by predicting the binding affinity of small molecules to a protein target. nih.gov It can be used for virtual screening of large compound databases to identify molecules that are likely to bind to a target with high affinity. nih.govasianjpr.com While molecular docking is a standard technique in computational drug design and target identification mkjc.inresearchgate.netsci-hub.senih.govasianjpr.compaperswithcode.com, specific detailed ligand docking studies involving this compound with potential molecular targets were not explicitly found in the provided search results.

De Novo Drug Design Approaches Based on the this compound Scaffold

This method can involve adding functional groups to a scaffold to enhance interaction with a target, thereby improving efficacy or selectivity. frontiersin.org De novo design methods aim to automate the creation of new chemical structures tailored to specific molecular characteristics. frontiersin.org Tools and models, often utilizing machine learning techniques, have been developed for scaffold-based molecular generation in drug discovery. researchgate.netnih.govarxiv.org While de novo drug design is an active area of computational research frontiersin.orgresearchgate.netnih.govarxiv.orgbiorxiv.org, specific reported de novo drug design approaches based on the this compound scaffold were not identified in the search results.

Conformational Analysis and Energy Minimization of this compound

Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. upenn.eduucsb.edu These different arrangements, known as conformers, have varying energies, and understanding the preferred or lowest-energy conformers (global energy minimum) is crucial as they often represent the most stable and biologically relevant structures. upenn.eduucsb.eduijcsit.com Energy minimization is a computational technique used to find a local energy minimum for a given molecular structure by adjusting atomic positions to reduce the net forces on them. upenn.eduijcsit.com

The goal of energy minimization is to find a stable structure where the forces on each atom are close to zero. ijcsit.com While energy minimization finds local minima, conformational analysis often involves generating a large number of different conformations and minimizing each to identify the global minimum energy structure. upenn.eduucsb.edu Different methods and force fields are used for conformational analysis and energy minimization, with their performance varying depending on the molecule. nih.govresearchgate.net Energy minimization is often a starting point for molecular dynamics simulations. ijcsit.com Although conformational analysis and energy minimization are standard procedures in computational chemistry to understand molecular flexibility and stability upenn.eduucsb.eduijcsit.comnih.govresearchgate.net, specific detailed conformational analysis and energy minimization studies focused solely on this compound were not specifically found in the provided search results.

Future Directions and Interdisciplinary Prospects in Purshianin Research

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Purshianin Studies

The application of "omics" technologies offers a powerful, systems-level approach to understanding this compound. nih.gov These technologies, which include genomics, transcriptomics, proteomics, and metabolomics, allow for the comprehensive analysis of the molecules that define a biological system. nih.govyoutube.com Integrating these approaches can elucidate the complete biosynthetic pathway of this compound, identify regulatory genes, and uncover its metabolic fate and function within the plant and its interactions.

Genomics and Transcriptomics : By sequencing the genomes and transcriptomes of this compound-producing plants, researchers can identify the genes responsible for its synthesis. This involves pinpointing the enzymes—such as specific glycosyltransferases and cytochromes P450—involved in its creation. Gene expression analysis (transcriptomics) can reveal how environmental stressors or developmental stages influence this compound production. youtube.com This provides a genetic blueprint for understanding and potentially manipulating its synthesis.

Proteomics : This technology focuses on the large-scale study of proteins. youtube.com In this compound research, proteomics can be used to quantify the expression levels of the enzymes directly involved in its biosynthetic pathway. This can confirm the functional roles of genes identified through genomics and provide insight into the post-translational regulation of these enzymes.

The integration of these omics datasets can create a holistic model of this compound metabolism, offering unprecedented insight into its regulation and biological role. youtube.com

Omics TechnologyApplication in this compound ResearchPotential Insights
Genomics Sequencing the DNA of this compound-producing plants.Identification of genes encoding biosynthetic enzymes.
Transcriptomics Analyzing RNA expression profiles.Understanding the regulation of gene expression for this compound synthesis under different conditions.
Proteomics Studying the complete set of proteins.Quantifying the enzymes involved in the pathway and their regulation.
Metabolomics Analyzing the full range of small-molecule metabolites.Mapping the metabolic network, identifying precursors, and discovering synergistic compounds.

Development of Novel Analytical Probes and Biosensors for this compound Detection

Rapid and sensitive detection of this compound is essential for ecological studies, quality control of botanical materials, and biotechnological applications. Future research will likely focus on moving beyond traditional chromatographic methods towards novel analytical probes and biosensors. scholars.direct These devices translate a biological or chemical recognition event into a measurable signal. nih.govmdpi.com

Potential biosensor designs for this compound could include:

Electrochemical Biosensors : These sensors measure changes in electrical properties (like current or potential) that occur when the target molecule interacts with a bioreceptor immobilized on an electrode. nih.gov For this compound, this could involve using enzymes that specifically hydrolyze it, with the resulting products being electrochemically active.

Optical Biosensors : These devices detect changes in light properties, such as absorbance or fluorescence. nih.gov A probe could be designed to change its color or fluorescence intensity upon binding to this compound.

Aptamer-Based Sensors (Aptasensors) : Aptamers are short, single-stranded DNA or RNA molecules that can be selected to bind to a specific target with high affinity and specificity. scholars.directmdpi.com Developing an aptamer that specifically recognizes this compound could lead to highly selective and robust sensors for its detection in complex mixtures. The use of nanomaterials, such as carbon nanotubes or gold nanoparticles, could further enhance the sensitivity and performance of these biosensors. nih.gov

Exploration of this compound's Role in Plant Defense Mechanisms and Ecological Interactions

This compound is a cyanogenic glycoside, a class of compounds well-known for their role in plant defense. jst.go.jpresearchgate.net Upon tissue damage, as caused by a feeding herbivore, these compounds are hydrolyzed by enzymes to release toxic hydrogen cyanide (HCN), a potent deterrent. researchgate.net

Future research should focus on several key areas:

Herbivore-Specific Effects : Investigating how this compound affects a diverse range of herbivores, from insects to mammals. The plant Purshia tridentata, a known source of this compound, is the primary habitat for the Nuttall's Sheep Moth (Hemileuca nuttalli), suggesting a specialized ecological relationship that warrants further study. publications.gc.ca

Anti-Pathogenic Properties : Exploring the role of this compound in defending against microbial pathogens. The release of HCN and other breakdown products may inhibit the growth of fungi and bacteria.

Chemical Signaling : Plants can release volatile organic compounds (VOCs) when attacked to warn neighboring plants or attract predators of the attacking herbivores. britannica.com Research is needed to determine if the breakdown of this compound contributes to the release of such signaling molecules, thereby playing a role in indirect defense mechanisms. nih.gov

Application of Advanced Synthetic Biology Approaches for Enhanced this compound Production

Synthetic biology combines principles from engineering and biology to design and construct new biological parts, devices, and systems. youtube.com This field offers powerful tools for enhancing the production of valuable plant-derived compounds like this compound, independent of their natural sources.

Key approaches include:

Metabolic Engineering : Once the biosynthetic genes for this compound are identified through omics, they can be introduced into a microbial host, such as E. coli or yeast. biorxiv.org The host's metabolism can then be engineered to optimize the flow of precursors towards this compound production, creating a cellular factory for the compound.

Genetic Circuits : Researchers can design and implement synthetic genetic circuits within the host organism to precisely control the expression of the biosynthetic genes. youtube.comrice.edu This allows for fine-tuning production levels and responding to specific chemical inputs.

Cell-Free Systems : An alternative to using live cells is to harness the necessary biosynthetic enzymes in a cell-free environment. This approach avoids issues related to cell viability and metabolic burden, potentially allowing for higher yields.

These synthetic biology strategies could provide a sustainable and scalable source of this compound for research and potential commercial applications, bypassing the need for extensive plant cultivation. rice.edu

Ethical Considerations and Sustainability in Sourcing this compound-Producing Botanicals

The sourcing of any plant-derived compound must be approached with careful consideration for ethical and sustainable practices. cips.org This involves ensuring that the procurement of plant materials respects ecological balance, human rights, and long-term viability. sustainability-directory.comsustainability-directory.com

For this compound, this is particularly relevant for its source plants:

Rhamnus purshiana (Cascara Sagrada) : Historically, this plant has been wild-harvested for its bark. Sustainable harvesting practices are crucial to prevent over-exploitation and ensure the long-term survival of wild populations.

Purshia tridentata (Antelope-brush) : This shrub is a key species in its ecosystem. Reports indicate that Antelope-brush habitats have experienced significant decline and are under threat from agriculture, development, and wildfires. publications.gc.ca

Future efforts must focus on:

Supply Chain Transparency : Implementing robust traceability systems to track plant material from its source to the final product. procurementtactics.com

Sustainable Cultivation : Developing cultivation programs for these plants to reduce pressure on wild populations. This includes selecting high-yielding varieties and using environmentally sound agricultural practices.

Fair and Equitable Benefit-Sharing : Ensuring that local communities involved in the cultivation and harvesting of these botanicals receive fair compensation and share in the benefits derived from their use. traffic.org

Translational Research Opportunities from Preclinical Mechanistic Findings of this compound (Avoiding Human Clinical Data)

Translational research aims to bridge the gap between fundamental scientific discoveries and their practical application. acmedsci.ac.uk For this compound, preclinical findings provide the foundation for exploring its potential in various fields, without involving human clinical trials.

A key example of a preclinical finding comes from a study that assayed this compound for its in vitro activity against the hepatitis B virus (HBV) in a human liver cell line (Hep G 2.2.15). nih.gov While this is an early-stage finding, it opens up several avenues for further translational research:

Mechanism of Action Studies : Investigating precisely how this compound exerts its observed anti-HBV effects at the molecular level. This could involve studying its interaction with viral enzymes or host cell factors necessary for viral replication.

In Vivo Animal Models : Should in vitro studies prove promising, the next step would be to evaluate the compound's activity and behavior in established animal models of HBV infection. franklinbio.com This helps to understand its efficacy and pharmacokinetics in a whole-organism context. unistra.fr

Chemical Derivatization : Using the natural structure of this compound as a scaffold, medicinal chemists could synthesize a library of related compounds. These new molecules could then be screened in preclinical models to identify analogs with improved potency, selectivity, or metabolic stability.

This structured, preclinical approach allows researchers to rigorously explore the mechanistic basis of this compound's biological activities, paving the way for future therapeutic development. virscio.com

Q & A

Q. What are the standard methodologies for isolating and characterizing Purshianin from natural sources?

Methodological Answer:

  • Isolation : Use column chromatography with gradient elution (e.g., silica gel or Sephadex LH-20) to separate this compound from crude extracts. Optimize solvent systems based on polarity .
  • Characterization : Employ NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS) for structural elucidation. Compare data with published spectral libraries for validation .
  • Purity Assessment : Conduct HPLC-UV or LC-MS analysis using a C18 reverse-phase column (e.g., 90% methanol/water gradient) to confirm ≥95% purity .

Table 1 : Key Characterization Techniques

TechniquePurposeCritical Parameters
NMRStructural elucidationSolvent: CDCl₃ or DMSO-d₆
HR-MSMolecular formula confirmationIonization: ESI or APCI
HPLC-UVPurity quantificationColumn: C18, flow rate 1 mL/min

Q. How to design a reproducible synthesis protocol for this compound analogs?

Methodological Answer:

  • Scaffold Modification : Prioritize functional groups with known bioactivity (e.g., hydroxyl, methyl) for regioselective substitution .
  • Reaction Optimization : Use Design of Experiments (DoE) to test variables (temperature, catalyst, solvent) and assess yield via ANOVA .
  • Validation : Cross-validate synthetic routes using independent labs, ensuring NMR and IR spectra match theoretical predictions .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported bioactivity across in vitro vs. in vivo studies?

Methodological Answer:

  • Data Triangulation : Compare pharmacokinetic parameters (e.g., bioavailability, half-life) across studies. Use meta-analysis tools (RevMan, R) to identify confounding variables (e.g., dosage, model organism) .
  • Mechanistic Validation : Conduct knockdown assays (CRISPR/Cas9) on purported molecular targets (e.g., NF-κB) to isolate this compound-specific effects .
  • Dose-Response Analysis : Apply Hill equation modeling to distinguish efficacy thresholds between assays .

Q. What strategies mitigate batch-to-batch variability in this compound extraction yields?

Methodological Answer:

  • Source Standardization : Use GIS mapping to track plant material origins and correlate with metabolite profiles via PCA .
  • Process Control : Implement PAT (Process Analytical Technology) tools (e.g., NIR spectroscopy) for real-time monitoring of extraction efficiency .
  • Statistical Calibration : Apply Six Sigma protocols to reduce standard deviation in yields to ≤5% .

Q. How to design ecological studies evaluating this compound’s environmental persistence?

Methodological Answer:

  • Field Sampling : Use stratified random sampling across ecosystems (soil, aquatic). Quantify this compound via UPLC-MS/MS with a LOD ≤ 0.1 ppb .
  • Degradation Modeling : Apply first-order kinetics to half-life calculations under UV exposure and microbial activity .
  • Risk Assessment : Calculate hazard quotients (HQ) for non-target species using EC₅₀ data from standardized ecotoxicity assays .

Contradiction Analysis & Theoretical Frameworks

Q. When this compound’s spectroscopic data conflicts with computational predictions, how to identify the primary error source?

Methodological Answer:

  • Step 1 : Re-examine computational parameters (DFT functional, basis set) and compare with benchmark datasets (e.g., NIST Chemistry WebBook) .
  • Step 2 : Validate experimental conditions (e.g., solvent polarity, temperature) against published protocols .
  • Step 3 : Conduct a sensitivity analysis to rank error contributors (e.g., crystallographic vs. conformational isomerism) .

Q. How to prioritize research avenues when this compound exhibits polypharmacology?

Methodological Answer:

  • Network Pharmacology : Map protein-protein interaction networks (Cytoscape) to identify hub targets .
  • Phenotypic Screening : Use high-content imaging to rank pathways (e.g., apoptosis, autophagy) by phenotypic impact .
  • Ethical Prioritization : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to narrow focus .

Data Integrity & Reproducibility

Q. What metadata is critical for ensuring this compound studies are reproducible?

Methodological Answer:

  • Mandatory Fields : Plant voucher numbers, solvent suppliers (e.g., Sigma-Aldrich Lot#), instrument calibration dates .
  • Deposition : Upload raw NMR FID files and chromatograms to public repositories (e.g., Zenodo) with DOI linking .
  • Checklist Compliance : Follow COSMOS guidelines for natural product reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.